molecular formula C21H19N4NaO6S B15350821 Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate CAS No. 21116-11-0

Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate

Cat. No.: B15350821
CAS No.: 21116-11-0
M. Wt: 478.5 g/mol
InChI Key: PNNSBILZHIFIEK-UHFFFAOYSA-M
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Description

Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate (CAS: 12235-21-1), also known as C.I. Acid Yellow 135, is an azo dye characterized by its green to yellow-green color. Its molecular formula is C₂₀H₁₉N₂NaO₆S, with a molecular weight of 436.41–438.43 g/mol . The compound is synthesized via diazo coupling of 2-(4-aminophenoxy)ethyl hydrogen sulphate with 4-phenylphenol, followed by sulfonation. Key properties include high water solubility due to the sulphate group and adherence to ISO standards for lightfastness, wash resistance (ISO 105-B02/C06), and resistance to seawater, perspiration, and chlorine .

Properties

CAS No.

21116-11-0

Molecular Formula

C21H19N4NaO6S

Molecular Weight

478.5 g/mol

IUPAC Name

sodium;2-[4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl sulfate

InChI

InChI=1S/C21H20N4O6S.Na/c1-15-14-18(24-22-16-2-7-19(26)8-3-16)6-11-21(15)25-23-17-4-9-20(10-5-17)30-12-13-31-32(27,28)29;/h2-11,14,26H,12-13H2,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

PNNSBILZHIFIEK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Biological Activity

Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate, commonly referred to as an azo dye, is a compound characterized by its complex structure and various biological activities. Azo compounds are widely used in industries such as textiles, food, and cosmetics due to their vibrant colors. However, their biological effects, including potential toxicity and metabolic pathways, have garnered significant attention in recent research.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H17N4NaO5S
  • Molecular Weight : 448.4 g/mol
  • IUPAC Name : Sodium; 4-[[4-[(4-hydroxyphenyl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]benzenesulfonate
  • CAS Number : 68400-34-0

Toxicological Profiles

Azo dyes, including this compound, have been studied for their potential toxicological effects. Key findings include:

  • Genotoxicity : Azo dyes can undergo metabolic activation to form reactive intermediates that may interact with DNA, leading to mutations and cancer risk. Studies have shown that certain azo compounds can induce DNA damage in mammalian cells .
  • Endocrine Disruption : Some azo dyes exhibit endocrine-disrupting properties, affecting hormone function and potentially leading to reproductive issues in animal models .
  • Aquatic Toxicity : Azo compounds are often toxic to aquatic organisms, raising concerns about environmental impacts due to their persistence in water sources .

Metabolic Pathways

Research indicates that the metabolism of azo dyes involves reduction reactions that convert them into aromatic amines, which are often more toxic than their parent compounds. For instance:

  • In vitro studies using liver microsomes have shown that azo dyes can be biotransformed into various metabolites through enzymatic activity, leading to the formation of potentially harmful compounds .
  • In vivo studies in rats demonstrated that after administration of azo dyes, metabolites were detected in blood plasma, indicating systemic absorption and subsequent metabolic processing .

Case Studies

  • Case Study on Genotoxicity : A study examined the effects of this compound on human lymphocytes. The results indicated significant increases in micronucleus formation, suggesting that this compound has genotoxic potential .
  • Case Study on Aquatic Toxicity : An assessment of the environmental impact of various azo dyes found that this compound exhibited high toxicity towards Daphnia magna, a standard test organism for ecotoxicology .

Data Table of Biological Activities

Biological ActivityObservationsReferences
GenotoxicityInduces DNA damage in mammalian cells
Endocrine DisruptionAlters hormone function in animal models
Aquatic ToxicityHighly toxic to Daphnia magna
Metabolic ActivationForms reactive intermediates via reduction

Comparison with Similar Compounds

Benzimidazole-Based Sodium Salts (6e and 6f)

Their molecular frameworks differ significantly from the target compound, as they lack azo linkages between aromatic rings but include pyridine and benzimidazole moieties . Properties:

  • Higher molecular weights (~500–550 g/mol) due to additional methoxy and sulfinyl groups.
  • Enhanced thermal stability compared to azo dyes, attributed to the rigid benzimidazole core.
    Applications : Likely used in pharmaceuticals or specialty coatings, contrasting with Acid Yellow 135’s textile dye applications .

Phenyl and Naphthyl Azo Dyes

Structure : Simpler azo dyes, such as those studied by Bhaskare (phenyl azo) and Matsui (naphthyl azo), lack the sulphate and extended biphenyl structures present in Acid Yellow 135 .
pKa Comparison :

  • Bhaskare’s phenyl azo dyes exhibit pKa values ~8–10 due to electron-withdrawing substituents.
  • Acid Yellow 135’s hydroxyl and sulphate groups lower its pKa (~5–7 ), enhancing water solubility and dyeing efficiency in acidic conditions .
    Performance : The target compound’s ISO-certified fastness properties surpass simpler phenyl azo dyes, which often degrade under UV light or repeated washing .

Azo-Functionalized Conjugated Polymers

Structure: Polythiophene derivatives (e.g., poly(4-((4-(phenyl)azo)phenoxy)butyl 3-thienylacetate)) incorporate azo chromophores into conductive polymer backbones . Properties:

  • Higher molecular weights (>10,000 g/mol) and reduced solubility in polar solvents compared to Acid Yellow 134.
  • Tunable optoelectronic properties for applications in sensors or OLEDs, unlike the dye’s focus on textiles.
    Synthesis : Oxidative polymerization methods differ from Acid Yellow 135’s diazo coupling, reflecting divergent scalability and cost profiles .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Applications Fastness (ISO)
Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate C₂₀H₁₉N₂NaO₆S 436.41–438.43 Sulphate, hydroxyl, biphenyl 5–7 Textile dyeing 105-B02/C06
Benzimidazole derivatives (6e/6f) Not specified ~500–550 Methoxy, sulfinyl, pyridine N/A Pharmaceuticals N/A
Phenyl azo dyes (Bhaskare, 1976) Varies ~200–300 Simple aryl groups 8–10 Low-cost dyes Poor
Polythiophene-azo copolymers C₂₄H₂₀N₂O₄S (monomer) >10,000 Thiophene, alkyl chains N/A Electronics, sensors N/A

Key Research Findings

  • Acidity and Solubility: Acid Yellow 135’s sulphate group improves solubility in aqueous media compared to non-sulfonated azo dyes, enabling use in acid dyeing processes .
  • Stability : The compound’s biphenyl-azo structure enhances photostability relative to simpler phenyl azo dyes, as evidenced by ISO 105-B02 compliance .
  • Economic Viability: While conjugated azo polymers offer advanced functionalities, Acid Yellow 135 remains cost-effective for large-scale textile applications .

Q & A

Q. What are the standard synthetic routes for Sodium 2-(p-((4-((p-hydroxyphenyl)azo)-o-tolyl)azo)phenoxy)ethyl sulphate, and how do reaction conditions influence yield?

The compound is synthesized via diazo coupling , a common method for azo dyes. First, diazotization of an aromatic amine (e.g., 4-hydroxybiphenyl-3-amine) with nitrous acid forms a diazonium salt. This reacts with a coupling agent (e.g., 2-(phenoxy)ethyl sulphate derivatives) under alkaline conditions. Key variables include pH (optimized between 8–10 for coupling efficiency), temperature (0–5°C to stabilize diazonium intermediates), and stoichiometric ratios (1:1 amine-to-coupler ratio minimizes side products) . Evidence from analogous azo dyes (e.g., ) highlights the use of solvents like water-ethanol mixtures to enhance solubility and reduce hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • UV-Vis Spectroscopy : Confirms the azo chromophore via λmax in the 400–500 nm range, typical for conjugated azo systems .
  • NMR (¹H and ¹³C) : Identifies substituents (e.g., sulfonate, ethyl sulphate groups) and confirms regioselectivity of coupling. Aromatic protons appear as complex multiplet signals (δ 6.8–8.2 ppm), while the ethyl sulphate group shows characteristic triplet (δ 4.2–4.5 ppm) and quartet (δ 3.8–4.0 ppm) patterns .
  • HPLC-MS : Validates purity and molecular weight (MW 438.43 g/mol), with ESI-MS displaying [M–Na]<sup>−</sup> ions .

Q. How does pH and temperature affect the compound’s stability in aqueous solutions?

Stability studies show pH-dependent degradation :

  • Acidic conditions (pH < 3) : Protonation of the azo bond (N=N) leads to hydrolysis, forming aromatic amines (potential carcinogens) .
  • Alkaline conditions (pH > 10) : Sulfate ester groups hydrolyze to yield phenolic intermediates. Thermal stability is moderate (decomposition at >200°C), but prolonged heating (>80°C) accelerates degradation. Stabilizers like antioxidants (e.g., BHT) or buffering agents (phosphate buffers) are recommended for storage .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s electronic properties and azo bond reactivity?

  • DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps to predict UV-Vis absorption. For C.I. Acid Yellow 135, the HOMO (π orbitals of the azo group) to LUMO (π* of the aromatic system) transition aligns with experimental λmax .
  • Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., binding to albumin) or solvent effects on stability .

Q. How do structural modifications (e.g., sulfonate position, substituent electronegativity) alter its photophysical and redox properties?

  • Sulfonate Group Position : Para-substitution (vs. ortho/meta) enhances water solubility and redshift λmax by 10–15 nm due to extended conjugation .
  • Electron-Withdrawing Groups (e.g., –NO2) : Increase oxidative stability but reduce fluorescence quantum yield. Comparative studies with analogs ( ) show –OCH3 groups improve photostability by 30% .

Q. What contradictions exist in toxicity data, and how should researchers address them?

  • Tumorigenicity : Some azo dyes (e.g., ) show questionable carcinogenicity due to aromatic amine metabolites. However, C.I. Acid Yellow 135’s sulfate ester may reduce metabolic activation.
  • In Vitro vs. In Vivo Discrepancies : While Ames tests may show mutagenicity, in vivo studies often require higher doses for toxicity. Researchers should conduct metabolite profiling (e.g., LC-MS/MS) to identify bioactive intermediates and use hepatic microsomes to model metabolic pathways .

Q. What advanced separation techniques resolve degradation products or isomers formed during synthesis?

  • HPLC with Diode Array Detection (DAD) : Separates isomers (e.g., ortho vs. para coupling) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • CE (Capillary Electrophoresis) : Resolves charged degradation products (e.g., sulfonic acids) with high efficiency at pH 9.2 (borate buffer) .

Methodological Guidance

Q. How to design experiments assessing interactions between this compound and biological macromolecules (e.g., proteins, DNA)?

  • Fluorescence Quenching : Monitor tryptophan residues in albumin to calculate binding constants (Kb ~10<sup>4</sup> M<sup>−1</sup> for similar azo dyes) .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation .

Q. What strategies mitigate environmental risks from lab-scale synthesis or disposal?

  • Green Chemistry : Replace toxic solvents (e.g., DMSO) with ionic liquids or water .
  • Advanced Oxidation Processes (AOPs) : Degrade waste using UV/H2O2, which cleaves azo bonds into non-toxic fragments .

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